molecular formula C23H21N2NaO6S B1668439 Carfecillin sodium CAS No. 21649-57-0

Carfecillin sodium

Cat. No.: B1668439
CAS No.: 21649-57-0
M. Wt: 476.5 g/mol
InChI Key: JXSBZDNBNJTHBJ-JPZUGYNPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbenicillin phenyl sodium is a broad-spectrum, semisynthetic penicillin derivative. It is primarily used for its antibacterial properties, particularly against gram-negative bacteria such as Pseudomonas aeruginosa. This compound is a member of the carboxypenicillin subgroup of penicillins and is known for its stability in acidic environments and resistance to beta-lactamase enzymes .

Mechanism of Action

Target of Action

Carfecillin sodium is a phenyl ester of carbenicillin . It shares many properties with carbenicillin . The primary target of this compound, like other penicillins, is the penicillin-sensitive transpeptidase C-terminal domain .

Mode of Action

This compound exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . Penicillins, including this compound, acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

It is known that the drug interferes with bacterial cell wall synthesis, which is a crucial process for bacterial growth and survival .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy subjects, patients with hepatic cirrhosis, and cases of renal insufficiency . In healthy subjects, maximal carbenicillin serum levels attained by therapeutic doses were about 20 micrograms/ml, and concentrations in the urine surpassed 1000 micrograms/ml . In renal insufficiency, serum levels of carbenicillin were higher and their decrease was delayed, while urine concentration was low .

Result of Action

The result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes it effective in treating bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the absorption of this compound is enhanced when a phenyl group is substituted on the active side-chain . After oral absorption, hydrolysis in the intestinal mucosa releases free carbenicillin into the circulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbenicillin phenyl sodium is synthesized through the acylation of 6-aminopenicillanic acid with phenylmalonic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent degradation of the penicillin nucleus .

Industrial Production Methods: Industrial production of carbenicillin phenyl sodium involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to remove impurities and byproducts .

Chemical Reactions Analysis

Types of Reactions: Carbenicillin phenyl sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carbenicillin phenyl sodium has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.

    Biology: Employed in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of antibacterial agents.

    Medicine: Utilized in clinical research to develop new antibacterial therapies and to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics.

    Industry: Applied in the production of antibacterial coatings and materials for medical devices and surfaces.

Comparison with Similar Compounds

Uniqueness of Carbenicillin Phenyl Sodium: Carbenicillin phenyl sodium is unique due to its stability in acidic environments and resistance to beta-lactamase enzymes. This makes it particularly useful in treating infections caused by beta-lactamase-producing bacteria and in environments where other penicillins may degrade .

Properties

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S.Na/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14;/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29);/q;+1/p-1/t15?,16-,17+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSBZDNBNJTHBJ-JPZUGYNPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27025-49-6 (Parent)
Record name Carbenicillin Phenyl Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40176036
Record name Carbenicillin Phenyl Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21649-57-0
Record name Carbenicillin Phenyl Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbenicillin Phenyl Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2S-(2α,5α,6β)]-6-[(1,3-dioxo-3-phenoxy-2-phenylpropyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBENICILLIN PHENYL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N5JP36GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carfecillin sodium
Reactant of Route 2
Reactant of Route 2
Carfecillin sodium
Reactant of Route 3
Reactant of Route 3
Carfecillin sodium
Reactant of Route 4
Reactant of Route 4
Carfecillin sodium
Reactant of Route 5
Carfecillin sodium
Reactant of Route 6
Reactant of Route 6
Carfecillin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.